molecular formula C29H48O B12669276 (3beta,17xi,20xi,22E,24xi)-Stigmasta-5,22-dien-3-ol CAS No. 80735-61-1

(3beta,17xi,20xi,22E,24xi)-Stigmasta-5,22-dien-3-ol

Cat. No.: B12669276
CAS No.: 80735-61-1
M. Wt: 412.7 g/mol
InChI Key: HCXVJBMSMIARIN-FFOQWDAPSA-N
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Description

(3beta,17xi,20xi,22E,24xi)-Stigmasta-5,22-dien-3-ol, also known as stigmasterol, is a naturally occurring sterol found in various plant sources. It is a member of the phytosterol family, which are plant-derived compounds structurally similar to cholesterol. Stigmasterol is known for its potential health benefits and is widely studied for its biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

Stigmasterol can be synthesized through various chemical routes. One common method involves the extraction from plant sources such as soybeans, where it is present in significant amounts. The extraction process typically involves solvent extraction followed by purification steps such as crystallization and chromatography .

Industrial Production Methods

Industrial production of stigmasterol often involves the use of high-performance liquid chromatography (HPLC) for purification. The process starts with the extraction of crude plant material, followed by saponification to remove fatty acids. The resulting mixture is then subjected to HPLC to isolate pure stigmasterol .

Chemical Reactions Analysis

Types of Reactions

Stigmasterol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Stigmasterol has a wide range of scientific research applications:

Mechanism of Action

Stigmasterol exerts its effects through various molecular targets and pathways. It is known to interact with cell membranes, influencing their fluidity and permeability. Additionally, stigmasterol can modulate the activity of enzymes involved in cholesterol metabolism, thereby exerting cholesterol-lowering effects. It also has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Stigmasterol

Stigmasterol is unique due to its specific structural features, such as the double bond at the 22-position, which distinguishes it from other phytosterols. This structural uniqueness contributes to its distinct biological activities and potential health benefits .

Properties

CAS No.

80735-61-1

Molecular Formula

C29H48O

Molecular Weight

412.7 g/mol

IUPAC Name

(3S,8S,9S,10R,13R,14S)-17-[(E)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-10,19-21,23-27,30H,7,11-18H2,1-6H3/b9-8+/t20?,21?,23-,24-,25?,26-,27-,28-,29+/m0/s1

InChI Key

HCXVJBMSMIARIN-FFOQWDAPSA-N

Isomeric SMILES

CCC(/C=C/C(C)C1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C

Canonical SMILES

CCC(C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C

Origin of Product

United States

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